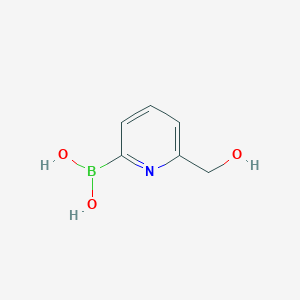
1,2,3-Propanetricarboxamide
Descripción general
Descripción
It is a white to almost white powder or crystalline solid with a melting point of 218°C . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
1,2,3-Propanetricarboxamide can be synthesized through several methods. One common synthetic route involves the reaction of propane-1,2,3-tricarboxylic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications .
Análisis De Reacciones Químicas
1,2,3-Propanetricarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1,2,3-Propanetricarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: This compound is studied for its potential role in inhibiting polyamine biosynthesis, which is crucial for cell proliferation.
Industry: this compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 1,2,3-Propanetricarboxamide exerts its effects involves the inhibition of polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their inhibition can disrupt these processes. The compound targets specific enzymes involved in the biosynthesis pathway, leading to reduced polyamine levels and subsequent effects on cell growth.
Comparación Con Compuestos Similares
1,2,3-Propanetricarboxamide can be compared with other similar compounds, such as:
1,2,3-Propanetricarboxylic acid: This compound is a precursor in the synthesis of this compound and has different chemical properties and applications.
1,2,3-Tricarboxypropane: Another related compound with distinct structural and functional characteristics.
3-Carbamoylpentanediamide: A synonym for this compound, highlighting its unique structure and properties
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and applications in various fields of research and industry.
Propiedades
IUPAC Name |
propane-1,2,3-tricarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3/c7-4(10)1-3(6(9)12)2-5(8)11/h3H,1-2H2,(H2,7,10)(H2,8,11)(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCDASFMETWCPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(=O)N)C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632810 | |
| Record name | Propane-1,2,3-tricarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1205674-38-9 | |
| Record name | Propane-1,2,3-tricarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[d]thiazole-4-carboxylic acid](/img/structure/B59935.png)












![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)
